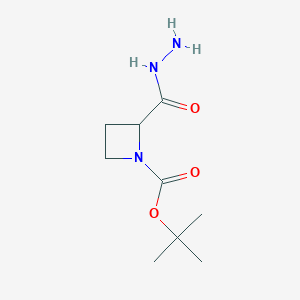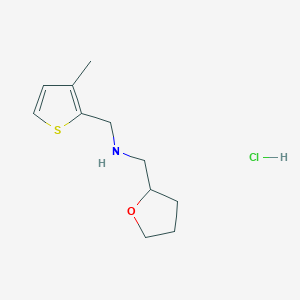
3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, also known as EFOT, is a chemical compound that has been studied for its potential applications in scientific research. EFOT is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in cells. 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation and immune responses. 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of the protein kinase MAPKAPK2, which is involved in the regulation of cellular stress responses.
Biochemical and Physiological Effects:
3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been shown to have a variety of biochemical and physiological effects in cells and animal models. In cancer cells, 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurons, 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been shown to protect against oxidative stress and inflammation, leading to improved neuronal function and survival. In bacterial and fungal cells, 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been shown to disrupt cell membrane integrity and inhibit cell growth, leading to the inhibition of pathogen growth.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions. 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been shown to have activity against a variety of biological targets, making it a useful tool for studying a wide range of biological processes. However, 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole also has some toxicity concerns, particularly at high doses, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole. One area of interest is the development of more water-soluble derivatives of 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole, which could improve its usefulness in certain applications. Another area of interest is the study of 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole in combination with other drugs or therapies, to determine if it has synergistic effects. Finally, further research is needed to fully understand the mechanism of action of 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole and its potential applications in various areas of scientific research.
Synthesemethoden
3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 4-(4-fluorophenyl)thiazol-2-ylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate and acetic anhydride. Other methods of synthesis have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurological research, and infectious disease research. In cancer research, 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been shown to have anti-tumor activity in vitro and in vivo. In neurological research, 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In infectious disease research, 3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has been shown to have activity against a variety of bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-5-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-2-25-16-9-5-14(6-10-16)20-23-18(26-24-20)11-19-22-17(12-27-19)13-3-7-15(21)8-4-13/h3-10,12H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHBSRPEQIJBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-5-((4-(4-fluorophenyl)thiazol-2-yl)methyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(4-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2902555.png)

![N-[4-[(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2902557.png)




![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2902565.png)
![Methyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902566.png)